2-Chloro-1-(pyrimidin-5-yl)ethan-1-one
Description
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one is a pyrimidine-derived ketone featuring a reactive chloroacetone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic derivatives. Its structure combines a pyrimidine ring—a nitrogen-rich aromatic system—with a chlorinated ketone group, making it a valuable electrophile for nucleophilic substitution or condensation reactions.
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
2-chloro-1-pyrimidin-5-ylethanone |
InChI |
InChI=1S/C6H5ClN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2 |
InChI Key |
NSFJLBDLOUORRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one typically involves the chlorination of 1-(pyrimidin-5-yl)ethan-1-one. One common method includes the reaction of 1-(pyrimidin-5-yl)ethan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H6N2O+SOCl2→C6H5ClN2O+SO2+HCl
Industrial Production Methods
Industrial production methods for 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-(pyrimidin-5-yl)ethan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield 1-(pyrimidin-5-yl)ethan-1-one oxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: 1-(pyrimidin-5-yl)ethan-1-amine, 1-(pyrimidin-5-yl)ethan-1-thiol.
Reduction: 1-(pyrimidin-5-yl)ethan-1-ol.
Oxidation: 1-(pyrimidin-5-yl)ethan-1-one oxide.
Scientific Research Applications
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Compound 5a () shares the chloroacetone core but incorporates a dihydropyrazole ring and aryl substituents, increasing steric hindrance and molecular weight. This likely reduces reactivity compared to the simpler pyrimidinyl analog.
- The thiol-substituted analog () replaces chlorine with a mercapto group, altering its chemical behavior. Thiols are prone to oxidation or disulfide formation, which could limit stability in certain environments .
- The thienopyridine derivative () replaces pyrimidine with a fused thienopyridine system, enhancing aromaticity and molecular weight. This modification may improve binding to hydrophobic biological targets .
Physicochemical Properties
Key Observations :
- Compound 5a ’s crystalline nature and higher melting point (145–148°C) suggest strong intermolecular forces, possibly due to hydrogen bonding from the pyrazole and methoxy groups .
- The thienopyridine derivative exhibits a high predicted boiling point (463.6°C) and lipophilicity, aligning with its bulky aromatic structure .
Biological Activity
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a chloro group and a pyrimidine moiety, which are known to contribute to its biological activities. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one against various pathogens.
- Mechanism of Action : The compound appears to disrupt bacterial cell membrane integrity, leading to increased permeability and ultimately cell death. This is similar to the action observed in other pyrimidine derivatives that target bacterial membranes .
- Minimum Inhibitory Concentration (MIC) : In vitro tests have shown that 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC of approximately 75 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Efficacy : It showed promising results in inhibiting fungal growth, particularly against strains such as Candida albicans. The mechanism involves interference with fungal cell wall synthesis, akin to other pyrimidine-based antifungals .
Anticancer Activity
The anticancer potential of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one has been explored in several studies:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast cancer and leukemia) indicated that the compound can inhibit cell proliferation. Notably, it reduced the expression of anti-apoptotic proteins, suggesting a mechanism that promotes apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A detailed SAR study indicates that modifications on the pyrimidine ring significantly affect biological activity:
Case Studies
Several case studies have documented the efficacy of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one:
- Study on Bacterial Resistance : A study demonstrated that this compound could overcome resistance mechanisms in Helicobacter pylori, showing an IC50 value of 1.55 μM against resistant strains .
- Cancer Cell Line Evaluation : In a comparative study, the compound exhibited a significant reduction in cell viability across multiple cancer cell lines with IC50 values ranging from 10 µM to 20 µM, indicating its potential as a lead compound for further development .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, details a synthesis protocol for structurally similar chloro-acetophenones, where acylation of pyrimidine derivatives with chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) is performed. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or chloroform to avoid hydrolysis.
- Workup : Neutralize excess acid with aqueous NaHCO₃ and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of chloroacetyl chloride relative to pyrimidine).
Q. Which analytical techniques are critical for confirming the structure and purity of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the pyrimidinyl proton environment (e.g., aromatic protons at δ 8.5–9.0 ppm) and the carbonyl carbon (δ ~200 ppm). Compare with computational predictions (DFT) for validation .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 183.03) and isotopic pattern consistent with chlorine .
Advanced Research Questions
Q. How does the electronic nature of the pyrimidinyl ring influence the reactivity of the chloroacetyl group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing pyrimidinyl ring enhances the electrophilicity of the carbonyl-adjacent chlorine. To study this:
- Kinetic Analysis : Compare reaction rates with substituted pyrimidines (e.g., 5-fluoro vs. 5-methoxy derivatives) using nucleophiles like amines or thiols. Monitor via HPLC .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density surfaces and identify charge distribution at the reaction site .
highlights similar compounds where steric hindrance from substituents reduces reactivity, suggesting structural analogs should be synthesized to isolate electronic effects.
Q. What strategies can resolve discrepancies in reported physical properties (e.g., melting points) for 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one?
- Methodological Answer : Discrepancies (e.g., melting points ranging from 145–157°C in ) may arise from polymorphic forms or impurities.
- Recrystallization : Test solvents (ethanol, acetone) to isolate pure crystalline forms. Characterize via PXRD to identify polymorphs .
- DSC Analysis : Determine melting point transitions with differential scanning calorimetry at 5°C/min under nitrogen .
- Elemental Analysis : Confirm C, H, N, Cl content to rule out impurities .
Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction () provides bond lengths, angles, and packing motifs. Key steps:
- Crystal Growth : Use slow evaporation from ethanol/water (4:1) at 4°C.
- Data Collection : Collect reflections at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : Refine structures with SHELX; quantify hydrogen bonding (e.g., C=O⋯H-N interactions) and π-stacking between pyrimidinyl rings. Compare with computational models (Mercury 4.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
